molecular formula C15H14N2O3S B14999546 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B14999546
M. Wt: 302.4 g/mol
InChI Key: XESSXANVPYXNNJ-VOTSOKGWSA-N
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Description

2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a cyclopentathiophene core, and an enamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Furan-2-yl Prop-2-enamide: This step involves the reaction of furan-2-carboxaldehyde with an appropriate amine under acidic or basic conditions to form the furan-2-yl prop-2-enamide intermediate.

    Cyclopentathiophene Core Formation: The cyclopentathiophene core can be synthesized through a series of cyclization reactions involving thiophene derivatives and suitable reagents.

    Coupling Reaction: The final step involves coupling the furan-2-yl prop-2-enamide intermediate with the cyclopentathiophene core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the enamido linkage, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLIC ACID: Similar structure but with a cycloheptathiophene core.

    2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE: Similar structure with slight variations in the core and functional groups.

Uniqueness

The uniqueness of 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific combination of a furan ring, an enamido linkage, and a cyclopentathiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C15H14N2O3S/c16-14(19)13-10-4-1-5-11(10)21-15(13)17-12(18)7-6-9-3-2-8-20-9/h2-3,6-8H,1,4-5H2,(H2,16,19)(H,17,18)/b7-6+

InChI Key

XESSXANVPYXNNJ-VOTSOKGWSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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